molecular formula C10H14N2O5 B12397726 Thymidine-13C10,15N2

Thymidine-13C10,15N2

Cat. No.: B12397726
M. Wt: 254.14 g/mol
InChI Key: IQFYYKKMVGJFEH-YYGDLVLVSA-N
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Description

Thymidine-13C10,15N2 is a labeled form of thymidine, a nucleoside component of DNA. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Thymidine itself is a precursor of deoxyribonucleic acid and plays a crucial role in DNA synthesis and cell replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-13C10,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions within the thymidine molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled carbon and nitrogen sources, along with optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized to ensure its isotopic enrichment and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Thymidine-13C10,15N2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include thymine, deoxyribose derivatives, and substituted thymidine analogs. These products are often used in further research and applications .

Scientific Research Applications

Thymidine-13C10,15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.

    Biology: Employed in cell synchronization studies to arrest cells at the G1/S boundary, allowing for the study of cell cycle dynamics.

    Medicine: Utilized in imaging techniques to study cell proliferation and tumor growth.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools .

Mechanism of Action

Thymidine-13C10,15N2 exerts its effects by incorporating into DNA during the synthesis phase. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary before DNA replication. This allows researchers to study cell cycle dynamics and the effects of various treatments on cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The unlabeled form of Thymidine-13C10,15N2, commonly used in DNA synthesis studies.

    Thymidine-d14: A deuterated form of thymidine, used in similar applications but with different isotopic labeling.

    Thymidine-13C10: Labeled with carbon-13 only, used in metabolic studies .

Uniqueness

This compound is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

254.14 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

IQFYYKKMVGJFEH-YYGDLVLVSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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